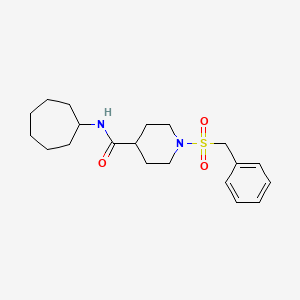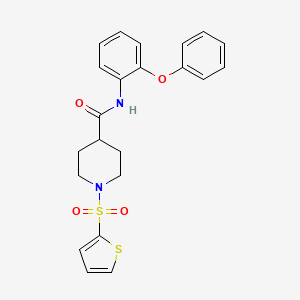![molecular formula C23H29ClN2O3S B11348449 1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide](/img/structure/B11348449.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. Its molecular formula is C21H27ClN2O3S.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under conditions that promote amide bond formation.
Attachment of the chlorophenyl group: This can be done through a substitution reaction, where a chlorophenyl derivative is introduced to the piperidine ring.
Addition of the methanesulfonyl group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methanesulfonyl]pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide: This compound differs in the substitution pattern on the phenyl ring.
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)pyrrolidine-4-carboxamide: This compound has a pyrrolidine ring and similar substituents as the target compound.
The uniqueness of 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide lies in its specific substitution pattern and the presence of both the methanesulfonyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29ClN2O3S |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2,6-diethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29ClN2O3S/c1-3-17-9-7-10-18(4-2)22(17)25-23(27)19-12-14-26(15-13-19)30(28,29)16-20-8-5-6-11-21(20)24/h5-11,19H,3-4,12-16H2,1-2H3,(H,25,27) |
InChI Key |
VLNWMEHQXUBMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-1-(3-chlorophenyl)-5-{5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11348385.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11348387.png)
![(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11348390.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348401.png)

![N-[2-(diethylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348413.png)
![Methyl 2-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11348414.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide](/img/structure/B11348420.png)
![N-[2-(diethylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348421.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11348446.png)
